

Synthesis of Pseudostellarin G for Research Applications

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Compound of Interest

Compound Name: *Pseudostellarin G*

Cat. No.: *B15575945*

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pseudostellarin G is a cyclic octapeptide originally isolated from the roots of *Pseudostellaria heterophylla*, a plant used in traditional Chinese medicine.[1] Cyclic peptides like **Pseudostellarin G** are of significant interest to the research community due to their diverse biological activities, which include antimicrobial and other pharmacological properties.[2] Their constrained cyclic structure often leads to increased metabolic stability and target specificity compared to their linear counterparts, making them attractive scaffolds for drug discovery and development. This document provides a detailed protocol for the chemical synthesis of **Pseudostellarin G** for research purposes, based on established solution-phase peptide synthesis methodologies. Additionally, it outlines the known signaling pathway associated with cyclic peptide extracts from *P. heterophylla* and presents key analytical data for the characterization of the synthesized compound.

Data Presentation

Characterization of synthesized **Pseudostellarin G** and related cyclic peptides is crucial for confirming its identity and purity. The following table summarizes the key analytical data that should be acquired.

Analytical Technique	Parameter	Expected Value/Observation	Reference
Mass Spectrometry (MS)	Molecular Weight (M)	C42H54N8O9	[3]
[M+H] ⁺	Expected m/z ~823.4	[3]	
Nuclear Magnetic Resonance (NMR) Spectroscopy	¹ H NMR	Characteristic peaks for amino acid residues	[4]
¹³ C NMR	Characteristic peaks for amino acid residues	[4]	
Infrared (IR) Spectroscopy	Amide I and Amide II bands	Characteristic absorptions for peptide bonds	[2]
High-Performance Liquid Chromatography (HPLC)	Purity	>95%	[5]

Experimental Protocols

The following is a representative protocol for the solution-phase synthesis of **Pseudostellarin G**. This method involves the sequential coupling of protected amino acid residues to form a linear peptide, followed by an intramolecular cyclization step.

Materials and Reagents:

- Fmoc-protected amino acids
- Boc-protected amino acids
- Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)
- Bases (e.g., DIPEA, NMM)

- Deprotection reagents (e.g., piperidine in DMF for Fmoc, TFA for Boc)
- Solvents (e.g., DMF, DCM, MeOH)
- Resin for solid-phase synthesis (optional, for linear fragment assembly)
- Cyclization-promoting reagent (e.g., DPPA, HATU)
- Purification supplies (e.g., HPLC columns)

Protocol for Solution-Phase Synthesis of the Linear Octapeptide:

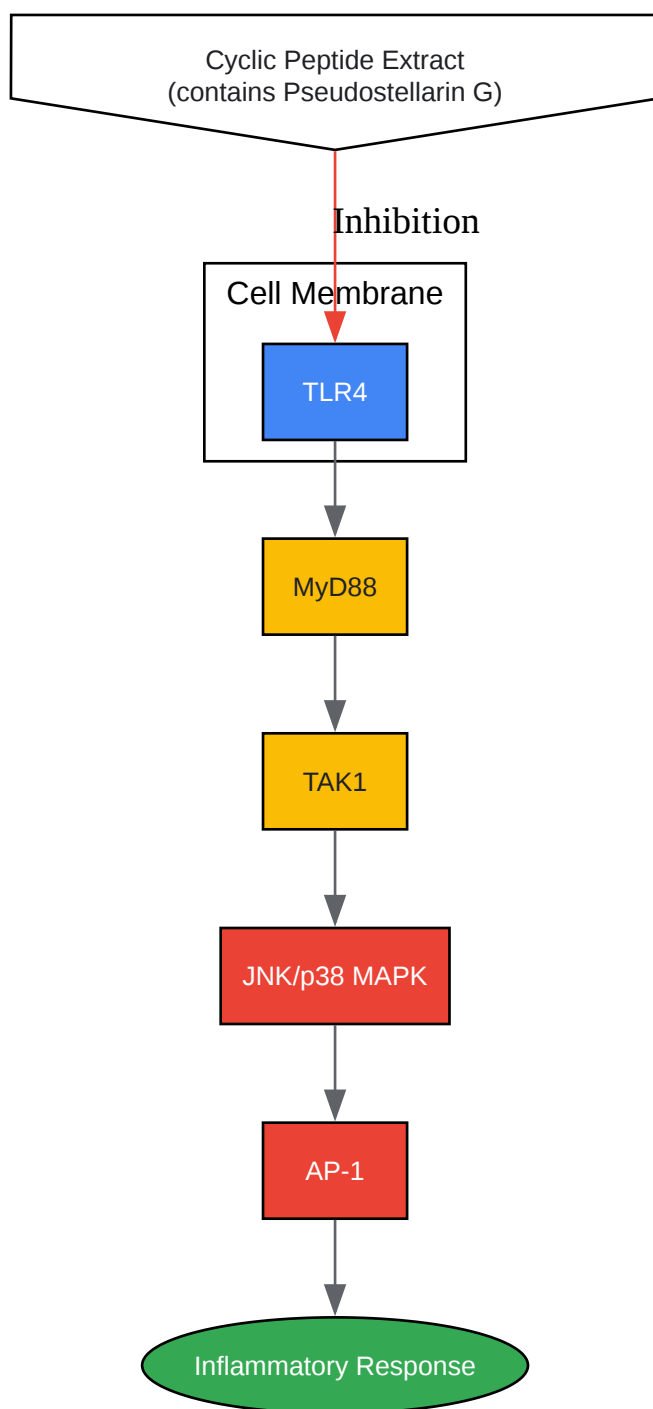
- Dipeptide Fragment Synthesis:
 - Couple the C-terminal amino acid (e.g., Boc-Pro-OH) with the penultimate amino acid methyl ester (e.g., H-Ala-OMe) using a standard coupling reagent like DCC in a suitable solvent such as DCM.
 - Isolate and purify the resulting dipeptide.
 - Repeat this process to synthesize the other required dipeptide fragments of the **Pseudostellarin G** sequence (Phe-Ser, Phe-Gly, Leu-Ala). Appropriate side-chain protection for Serine and Phenylalanine must be used.
- Fragment Condensation:
 - Selectively deprotect the N-terminus of one dipeptide fragment and the C-terminus of another.
 - Couple the two dipeptide fragments using a coupling reagent.
 - Repeat this process in a convergent or sequential manner to assemble the linear octapeptide.
- Final Deprotection:
 - Remove the N-terminal and C-terminal protecting groups from the fully assembled linear octapeptide.

Protocol for Cyclization:

- Activation of the C-terminus:
 - Activate the C-terminal carboxylic acid of the linear peptide using a suitable activating agent.
- Intramolecular Cyclization:
 - Under high dilution conditions to favor intramolecular cyclization over intermolecular polymerization, add a base to neutralize the N-terminal ammonium salt and facilitate the cyclization reaction.
 - Allow the reaction to proceed until completion, monitoring by a technique such as TLC or LC-MS.
- Purification:
 - Purify the crude cyclic peptide by preparative HPLC to obtain **Pseudostellarin G** of high purity.
- Characterization:
 - Confirm the identity and purity of the final product using mass spectrometry, NMR spectroscopy, and IR spectroscopy.

Visualizations

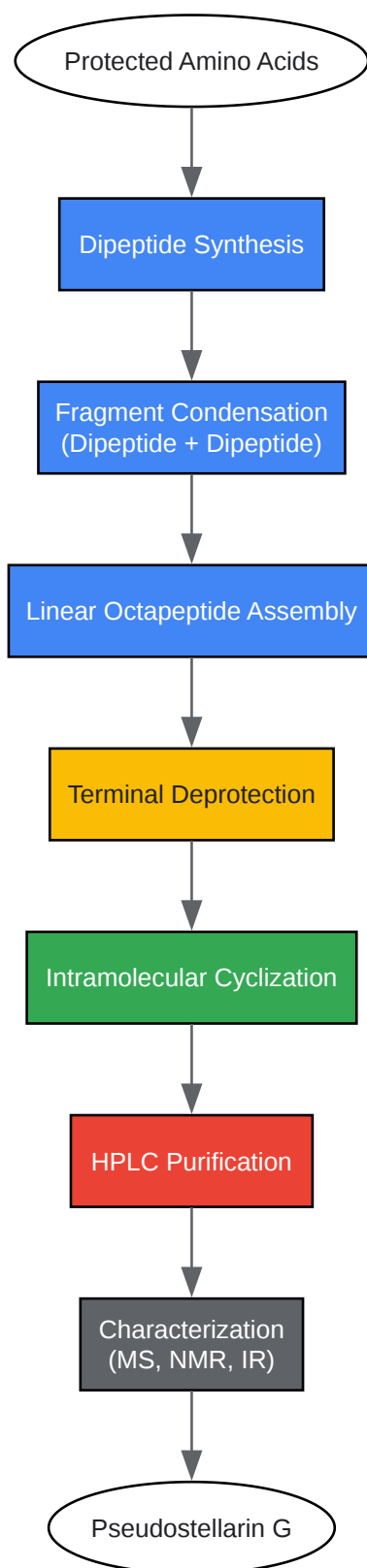
Signaling Pathway of *Pseudostellaria heterophylla* Cyclic Peptides



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Caption: TLR4/MyD88 signaling pathway inhibited by *P. heterophylla* cyclic peptides.

Experimental Workflow for Pseudostellarin G Synthesis



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Caption: Workflow for the solution-phase synthesis of **Pseudostellarin G**.

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